molecular formula C12H15N3O B13862216 2-(3-Methoxyphenyl)-4,5-dimethylpyrazol-3-amine

2-(3-Methoxyphenyl)-4,5-dimethylpyrazol-3-amine

Cat. No.: B13862216
M. Wt: 217.27 g/mol
InChI Key: SDPGPNCWJXBTFV-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-4,5-dimethylpyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a methoxyphenyl group at position 2 and dimethyl groups at positions 4 and 5 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-4,5-dimethylpyrazol-3-amine typically involves the condensation of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with acetylacetone under acidic conditions to yield the desired pyrazole derivative. The reaction is usually carried out in ethanol or methanol as a solvent, and the reaction temperature is maintained at around 60-80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-4,5-dimethylpyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-4,5-dimethylpyrazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its biological effects. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxyphenyl)-4,5-dimethylpyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its methoxyphenyl group and dimethyl substitutions contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-(3-methoxyphenyl)-4,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H15N3O/c1-8-9(2)14-15(12(8)13)10-5-4-6-11(7-10)16-3/h4-7H,13H2,1-3H3

InChI Key

SDPGPNCWJXBTFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C)C2=CC(=CC=C2)OC)N

Origin of Product

United States

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